molecular formula C12H22N2O7 B11770398 (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate

(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate

Cat. No.: B11770398
M. Wt: 306.31 g/mol
InChI Key: CVUNUAKPCKURHX-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate is a chiral compound that features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the reaction of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate with oxalic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the desired oxalate salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog that lacks the tert-butyl and aminomethyl groups.

    tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate: The parent compound without the oxalate salt.

    Oxalate Salts: Other oxalate salts with different amine or morpholine derivatives.

Uniqueness

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate is unique due to its chiral nature and the presence of both tert-butyl and aminomethyl groups, which confer specific reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H22N2O7

Molecular Weight

306.31 g/mol

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m0./s1

InChI Key

CVUNUAKPCKURHX-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.